molecular formula C14H9F3N4O6 B14403585 N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline CAS No. 84529-61-3

N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline

Cat. No.: B14403585
CAS No.: 84529-61-3
M. Wt: 386.24 g/mol
InChI Key: GZWFSYGIWNYBLD-UHFFFAOYSA-N
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Description

N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is a complex organic compound characterized by its multiple nitro groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. Common starting materials might include aniline derivatives, which undergo nitration, methylation, and trifluoromethylation reactions. Each step requires specific reagents and conditions, such as:

    Nitration: Using nitric acid and sulfuric acid to introduce nitro groups.

    Methylation: Using methylating agents like methyl iodide or dimethyl sulfate.

    Trifluoromethylation: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of such compounds would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, possibly as a probe or inhibitor.

    Medicine: Investigating its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.

    Industry: Use in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting cellular pathways. In chemical reactions, its reactivity would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2,4-dinitroaniline: Lacks the trifluoromethyl and additional nitrophenyl groups.

    2,4-Dinitroaniline: Lacks the methyl and trifluoromethyl groups.

    Trifluoromethylaniline: Lacks the nitro groups.

Uniqueness

N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is unique due to the combination of multiple nitro groups and a trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of these groups can enhance its electron-withdrawing properties, making it a valuable compound for specific synthetic and industrial applications.

Properties

CAS No.

84529-61-3

Molecular Formula

C14H9F3N4O6

Molecular Weight

386.24 g/mol

IUPAC Name

N-methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline

InChI

InChI=1S/C14H9F3N4O6/c1-18(8-3-2-4-9(5-8)19(22)23)13-11(14(15,16)17)6-10(20(24)25)7-12(13)21(26)27/h2-7H,1H3

InChI Key

GZWFSYGIWNYBLD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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